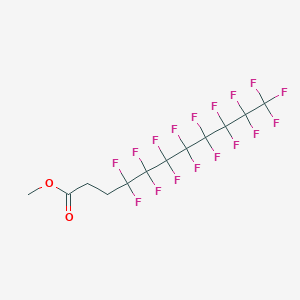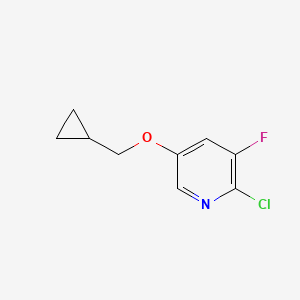
Tin arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin arsenide: is a compound composed of tin and arsenicThis compound is a crystalline solid that exhibits semiconductor properties, making it valuable for use in electronic devices and photo-optic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized using various methods. One common approach involves the reaction of tin with arsenic under controlled conditions. For example, this compound nanocrystals can be synthesized using a colloidal synthetic strategy, where the size of the nanocrystals can be tuned in the range of 3.2–8.0 nm . Another method involves the preparation and crystal structure analysis of this compound phases, such as Sn₄As₃, using techniques like X-ray diffraction .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions between tin and arsenic. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of pure this compound crystals. These methods are often used to produce this compound for use in electronic devices and other applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of tin and arsenic in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and other chemical species that can interact with the tin and arsenic atoms. For example, the reaction of this compound with oxygen can lead to the formation of tin oxide and arsenic trioxide.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce tin oxide and arsenic trioxide, while reduction reactions may yield elemental tin and arsenic.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tin arsenide is studied for its unique electronic properties and potential use in semiconductor devices. Researchers investigate its crystal structure, electronic band structure, and other properties to understand its behavior in various chemical environments .
Biology and Medicine: For example, tin-based compounds have shown promise in medical applications, such as drug delivery and imaging .
Industry: In industry, this compound is used in the manufacture of electronic devices, including transistors, light-emitting diodes, and solar cells.
Wirkmechanismus
The mechanism of action of tin arsenide involves its interaction with other chemical species and its behavior as a semiconductor. The compound’s electronic properties are influenced by the arrangement of tin and arsenic atoms in its crystal structure. These properties allow this compound to conduct electricity and interact with light, making it useful in electronic and photo-optic applications .
Vergleich Mit ähnlichen Verbindungen
Gallium arsenide (GaAs): Gallium arsenide is another III-V semiconductor with similar electronic properties to tin arsenide.
Indium arsenide (InAs): Indium arsenide is a III-V semiconductor known for its high electron mobility and is used in high-speed electronic devices.
Aluminum arsenide (AlAs): Aluminum arsenide is another III-V semiconductor with applications in optoelectronics and high-frequency devices.
Uniqueness of this compound: this compound is unique due to its specific combination of tin and arsenic atoms, which gives it distinct electronic properties.
Eigenschaften
CAS-Nummer |
91086-60-1 |
|---|---|
Molekularformel |
C8H10N4O2S |
Molekulargewicht |
226.26 g/mol |
IUPAC-Name |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
InChI-Schlüssel |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
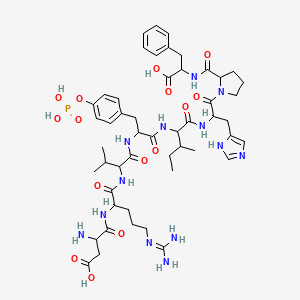
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
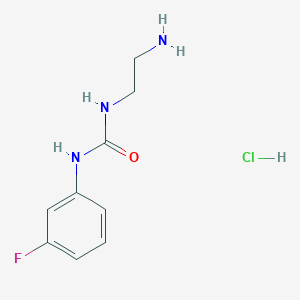

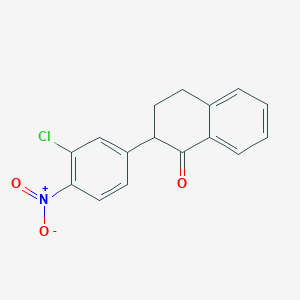



![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

